6-bromo-N,2-diethyl-8-methylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-Bromo-N,2-diethyl-8-methylimidazo[1,2-a]pyridin-3-amine is a chemical compound with the molecular formula C12H16BrN3 and a molecular weight of 282.18 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N,2-diethyl-8-methylimidazo[1,2-a]pyridin-3-amine typically involves the bromination of a precursor imidazo[1,2-a]pyridine compound. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can also enhance the efficiency and safety of the bromination process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N,2-diethyl-8-methylimidazo[1,2-a]pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Substitution: Formation of substituted imidazo[1,2-a]pyridines with various functional groups.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of hydrogenated imidazo[1,2-a]pyridines.
Scientific Research Applications
6-Bromo-N,2-diethyl-8-methylimidazo[1,2-a]pyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Chemical Biology: It is used in the design of chemical probes to study biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-bromo-N,2-diethyl-8-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazo[1,2-a]pyridine core play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine
- 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine
- (6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl)methyl dimethylamine
Uniqueness
6-Bromo-N,2-diethyl-8-methylimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both diethyl and methyl groups, along with the bromine atom, allows for unique interactions with molecular targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C12H16BrN3 |
---|---|
Molecular Weight |
282.18 g/mol |
IUPAC Name |
6-bromo-N,2-diethyl-8-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C12H16BrN3/c1-4-10-12(14-5-2)16-7-9(13)6-8(3)11(16)15-10/h6-7,14H,4-5H2,1-3H3 |
InChI Key |
JVFMTRBBVDDGCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C=C(C=C(C2=N1)C)Br)NCC |
Origin of Product |
United States |
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